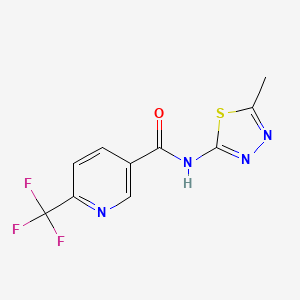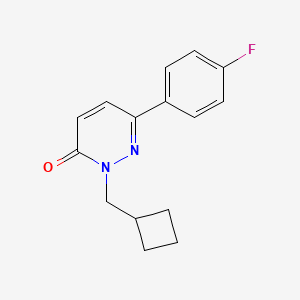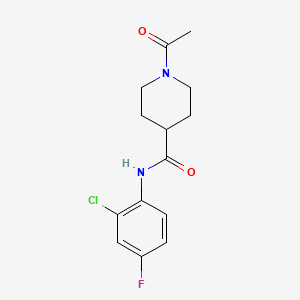![molecular formula C16H20N4O B15116310 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B15116310.png)
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry. It has been studied for its interactions with various biological targets, making it a compound of interest in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine typically involves the reaction of 2-methoxyphenylpiperazine with a suitable pyrimidine derivative. One common method involves the use of a Mannich reaction, where the piperazine derivative is reacted with formaldehyde and a pyrimidine precursor under acidic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and advanced separation techniques such as high-performance liquid chromatography (HPLC) may also be employed to enhance efficiency and product quality.
化学反応の分析
Types of Reactions
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-[4-(2-Hydroxyphenyl)piperazin-1-yl]-6-methylpyrimidine.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets such as receptors and enzymes.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine involves its interaction with specific molecular targets in the body. It is known to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects such as vasodilation, reduced blood pressure, and potential neuroprotective effects.
類似化合物との比較
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by targeting alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine is unique due to its specific structural features, which confer distinct binding affinities and selectivity towards certain biological targets. Its methoxyphenyl and piperazine moieties contribute to its pharmacokinetic properties, making it a promising candidate for further drug development.
特性
分子式 |
C16H20N4O |
|---|---|
分子量 |
284.36 g/mol |
IUPAC名 |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine |
InChI |
InChI=1S/C16H20N4O/c1-13-11-16(18-12-17-13)20-9-7-19(8-10-20)14-5-3-4-6-15(14)21-2/h3-6,11-12H,7-10H2,1-2H3 |
InChIキー |
AZMWXQRCFOTHGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-{[1-(4-Chlorobenzenesulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B15116233.png)

![3-Bromo-4-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B15116240.png)
![[2-(7-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B15116244.png)
![N-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B15116249.png)
![2-[4-(6-Cyclobutyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B15116255.png)



![3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B15116282.png)
![1-Methyl-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]phthalazine](/img/structure/B15116289.png)
![1-Cyclopropanecarbonyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15116303.png)
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(oxan-4-yl)pyrimidine](/img/structure/B15116337.png)
![4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine](/img/structure/B15116348.png)
